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4-Ethyl-1H-imidazole-1,2-diamine
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Overview
Description
4-Ethyl-1H-imidazole-1,2-diamine is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both an ethyl group and two amine groups in its structure makes this compound a compound of interest for researchers and industrial chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1H-imidazole-1,2-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with glyoxal and ammonia, followed by cyclization to form the imidazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes and the use of advanced catalytic systems to ensure high efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1H-imidazole-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine-substituted imidazoles.
Substitution: The ethyl and amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can have applications in pharmaceuticals and materials science .
Scientific Research Applications
4-Ethyl-1H-imidazole-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-1H-imidazole-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Imidazole-1,2-diamine: Lacks the ethyl group, which may affect its reactivity and biological activity.
4-Methyl-1H-imidazole-1,2-diamine: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties.
2-Ethyl-1H-imidazole-1,4-diamine: Different substitution pattern, which can influence its chemical behavior and applications.
Uniqueness: The presence of the ethyl group in 4-Ethyl-1H-imidazole-1,2-diamine provides unique steric and electronic properties, making it distinct from other imidazole derivatives.
Properties
Molecular Formula |
C5H10N4 |
---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
4-ethylimidazole-1,2-diamine |
InChI |
InChI=1S/C5H10N4/c1-2-4-3-9(7)5(6)8-4/h3H,2,7H2,1H3,(H2,6,8) |
InChI Key |
PMIOCMGGLCLUGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(C(=N1)N)N |
Origin of Product |
United States |
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